BMS-561392 formate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

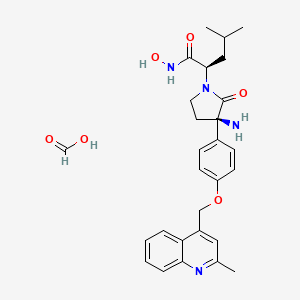

C28H34N4O6 |

|---|---|

Peso molecular |

522.6 g/mol |

Nombre IUPAC |

(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid |

InChI |

InChI=1S/C27H32N4O4.CH2O2/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23;2-1-3/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32);1H,(H,2,3)/t24-,27-;/m1./s1 |

Clave InChI |

TVIRGSLDRZHREE-ITTCRWFKSA-N |

SMILES isomérico |

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](CC(C)C)C(=O)NO)N.C(=O)O |

SMILES canónico |

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N.C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

BMS-561392 Formate: A Technical Guide to a Potent TACE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-561392, also known as DPC-333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also identified as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2] Its formate (B1220265) derivative, BMS-561392 formate, offers a stable form for research and potential therapeutic applications.[1][3] TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor.[4] By inhibiting TACE, BMS-561392 effectively reduces the levels of soluble TNF-α, a key mediator in a range of inflammatory conditions.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.

Mechanism of Action

BMS-561392 acts as a competitive inhibitor of the TACE enzyme. TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of various cell surface proteins, most notably pro-TNF-α. The inhibition of TACE by BMS-561392 blocks this cleavage event, leading to a significant reduction in the release of soluble TNF-α. This, in turn, dampens the downstream inflammatory signaling cascade mediated by TNF-α.[4] The selectivity of BMS-561392 for TACE over other matrix metalloproteinases (MMPs) is a key characteristic, minimizing off-target effects.[5]

Quantitative Biological Data

The following tables summarize the key quantitative data reported for BMS-561392, highlighting its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of BMS-561392

| Target Enzyme | IC50 (nM) | Selectivity vs. TACE | Reference |

| TACE (whole blood assay) | 0.02 | - | [5] |

| MMP-1 (interstitial collagenase) | > 4,949 | > 247,450-fold | [5] |

| MMP-2 (gelatinase A) | 3,333 | 166,650-fold | [5] |

| MMP-3 (stromelysin-1) | 163 | 8,150-fold | [5] |

| MMP-8 (neutrophil collagenase) | 795 | 39,750-fold | [5] |

| MMP-9 (gelatinase B) | > 2,128 | > 106,400-fold | [5] |

| MMP-13 (collagenase 3) | 16,083 | 804,150-fold | [5] |

Table 2: In Vitro Inhibition of sAPPα and TNFα Secretion by BMS-561392

| Cell Line | Treatment | IC50 (µM) | Reference |

| CHO cells expressing pro-TNFα | BMS-561392 | 0.15 | [2] |

| CHO-APPwt cells (sAPPα secretion) | BMS-561392 | 4.47 | [2] |

| CHO-APPswe cells (sAPPα secretion) | BMS-561392 | 0.23 | [2] |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of BMS-561392 (DPC 333)

| Species | Route | Bioavailability | ED50 (LPS-induced TNF-α production) | Reference |

| Rats | Oral | Good | - | [5] |

| Dogs | Oral | 43% | - | [5] |

| Mice | - | - | 6 mg/kg | [5] |

Experimental Protocols

This section outlines the methodologies for key experiments involving BMS-561392.

TACE Inhibition Assay (Fluorogenic)

This assay measures the ability of BMS-561392 to inhibit the enzymatic activity of TACE using a fluorogenic substrate.

Principle: The assay utilizes a quenched fluorescent substrate containing a TACE cleavage site. In its intact form, the fluorescence of the fluorophore is quenched. Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human TACE

-

Fluorogenic TACE substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)

-

This compound (or BMS-561392) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of BMS-561392 in assay buffer.

-

In a 96-well microplate, add the diluted BMS-561392 solutions. Include wells for a positive control (TACE without inhibitor) and a negative control (assay buffer only).

-

Add recombinant human TACE to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic TACE substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 490/520 nm) in a kinetic mode at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Release Assay in Macrophages

This cell-based assay evaluates the efficacy of BMS-561392 in inhibiting the release of TNF-α from stimulated immune cells.[6]

Principle: Lipopolysaccharide (LPS) is a potent stimulator of TNF-α production and release from macrophages. This assay measures the amount of TNF-α secreted into the cell culture medium in the presence and absence of BMS-561392.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound dissolved in DMSO

-

Human TNF-α ELISA kit

-

24-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of BMS-561392 for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release for each concentration of BMS-561392 compared to the LPS-stimulated control.

Synthesis of BMS-561392

The synthesis of BMS-561392 has been reported through a multi-step process.[1][7] A key step involves the diastereoselective α-amination of a lithium enolate.[1] While a detailed, step-by-step protocol suitable for direct laboratory replication is often proprietary, the general synthetic strategy is outlined in the literature. The process typically involves the preparation of a chiral pyrrolidinone intermediate, followed by coupling with a quinolinyl methoxy (B1213986) phenyl moiety and subsequent functional group manipulations to yield the final hydroxamic acid derivative.[1][7]

Visualizations

Signaling Pathway of TACE-mediated TNF-α Release and its Inhibition

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by BMS-561392.

Experimental Workflow for TACE Inhibitor Screening

Caption: Workflow for determining the IC50 of BMS-561392 in a TACE inhibition assay.

References

- 1. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation | PLOS One [journals.plos.org]

- 3. eurogentec.com [eurogentec.com]

- 4. TACE inhibition: a promising therapeutic intervention against AATF-mediated steatohepatitis to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 6. birmingham.ac.uk [birmingham.ac.uk]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Protein of BMS-561392 Formate

For Researchers, Scientists, and Drug Development Professionals

Core Target Protein: Tumor Necrosis Factor-α Converting Enzyme (TACE / ADAM17)

BMS-561392 formate (B1220265) is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] TACE is a membrane-bound zinc metalloproteinase that plays a crucial role in the ectodomain shedding of a wide variety of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α).[3][4] By cleaving the membrane-anchored precursor of TNF-α (pro-TNF-α), TACE releases the soluble, biologically active form of TNF-α, a key mediator of inflammation.[3][4] Inhibition of TACE by BMS-561392 formate represents a therapeutic strategy for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-561392, the active component of this compound.

Table 1: In Vitro Inhibitory Activity of BMS-561392

| Target | Assay Type | Cell Line/System | IC50 | Reference |

| TACE (ADAM17) | Enzymatic Assay | In Vitro | 0.20 nM | [1] |

| sAPPα Secretion | Cell-based Assay | CHO-APPwt cells | 4.47 µM | |

| sAPPα Secretion | Cell-based Assay | CHO-APPswe cells | 0.23 µM | |

| TNF-α Secretion | Cell-based Assay | CHO cells expressing pro-TNFα | 0.15 µM |

Table 2: In Vivo Efficacy of BMS-561392

| Effect | Animal Model | Administration Route | ED50 | Reference |

| Suppression of LPS-induced TNF-α production | Mice | Not Specified | 6 mg/kg |

Table 3: Selectivity Profile of a BMS-561392 Analog

| Metalloproteinase | IC50 (nM) | Fold Selectivity vs. TACE (IC50 = 0.02 nM) |

| MMP-1 (Interstitial Collagenase) | > 4,949 | > 247,450 |

| MMP-2 (Gelatinase A) | 3,333 | 166,650 |

| MMP-3 (Stromelysin-1) | 163 | 8,150 |

| MMP-8 (Neutrophil Collagenase) | 795 | 39,750 |

| MMP-9 (Gelatinase B) | > 2,128 | > 106,400 |

| MMP-13 (Collagenase 3) | 16,083 | 804,150 |

Signaling Pathways

TACE (ADAM17) is a critical regulator of multiple signaling pathways through its sheddase activity.

TNF-α Signaling Pathway

TACE cleaves membrane-bound pro-TNF-α to release soluble TNF-α, which can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream inflammatory signaling cascades.

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by BMS-561392.

EGFR Ligand Shedding and Activation Pathway

TACE is responsible for the shedding of various Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG). This shedding process releases the soluble ligands, allowing them to bind to and activate EGFR, leading to downstream signaling involved in cell proliferation and survival.

Caption: TACE-dependent release of EGFR ligands and subsequent receptor activation.

Experimental Protocols

TACE Enzymatic Inhibition Assay (Fluorogenic)

This assay measures the ability of BMS-561392 to directly inhibit the enzymatic activity of TACE.

-

Principle: A fluorogenic peptide substrate containing the TACE cleavage site is used. Cleavage of the substrate by TACE separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

-

Materials:

-

Recombinant human TACE (ADAM17)

-

Fluorogenic TACE substrate (e.g., a peptide containing the pro-TNF-α cleavage sequence flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., Tris-based buffer at physiological pH)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Method:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add recombinant TACE enzyme to the wells of the microplate.

-

Add the BMS-561392 dilutions to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation/emission wavelengths appropriate for the specific fluorophore).

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

-

Cell-Based TNF-α Release Assay

This assay assesses the potency of BMS-561392 in a cellular context by measuring its ability to block the release of TNF-α from stimulated cells.

-

Principle: Cells that endogenously express or are engineered to express pro-TNF-α are stimulated to induce TACE-mediated shedding. The amount of soluble TNF-α released into the cell culture medium is then quantified.

-

Materials:

-

Method:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).[3]

-

Stimulate the cells with the appropriate agent (e.g., LPS) to induce TNF-α production and release.[3]

-

Incubate for a defined time (e.g., 4-24 hours) to allow for TNF-α accumulation in the medium.[3][7]

-

Collect the cell culture supernatants.

-

Quantify the concentration of soluble TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's instructions.[5]

-

Calculate the IC50 value for the inhibition of TNF-α release.

-

sAPPα Secretion Assay

This assay evaluates the effect of BMS-561392 on the α-secretase activity of TACE towards another important substrate, the Amyloid Precursor Protein (APP).

-

Principle: TACE is one of the α-secretases that cleaves APP within the amyloid-β (Aβ) domain, a non-amyloidogenic pathway that produces the soluble fragment sAPPα. Inhibition of TACE is expected to reduce the secretion of sAPPα.

-

Materials:

-

Method:

-

Culture the APP-expressing cells in multi-well plates.

-

Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).[7]

-

Collect the conditioned media.

-

Measure the levels of secreted sAPPα in the media using a specific sandwich ELISA.[7]

-

Alternatively, cell lysates and conditioned media can be analyzed by Western blot using antibodies specific for sAPPα and full-length APP to confirm the reduction in cleavage product.[7]

-

Determine the IC50 for the inhibition of sAPPα secretion.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating a TACE inhibitor like BMS-561392.

Caption: A stepwise process for the preclinical evaluation of a TACE inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

BMS-561392 formate biological activity

An In-Depth Technical Guide to the Biological Activity of BMS-561392

Core Compound: BMS-561392 (DPC 333)

Introduction

BMS-561392, also known as DPC 333, is a potent and selective small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key enzyme responsible for the proteolytic processing and release of soluble Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[2][3] Developed by Bristol-Myers Squibb, BMS-561392 was investigated for the potential treatment of conditions characterized by TNF-α overproduction, such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD).[4] Despite promising preclinical data, its clinical development was halted.[5] This guide provides a detailed overview of its biological activity, mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

The primary mechanism of action of BMS-561392 is the direct inhibition of the TACE/ADAM17 enzyme.[1] TACE is a membrane-bound zinc-dependent metalloproteinase that cleaves the extracellular domain of various cell surface proteins, a process known as "shedding".[2] Its most prominent substrate is the 26 kDa transmembrane precursor of TNF-α (pro-TNF-α).[2] By cleaving pro-TNF-α, TACE releases the soluble 17 kDa mature TNF-α, which is a potent mediator of inflammatory responses.[2]

BMS-561392 acts by binding to the active site of TACE, preventing it from processing pro-TNF-α and other substrates. This leads to a significant reduction in the levels of soluble TNF-α, thereby mitigating downstream inflammatory signaling cascades.

Quantitative Biological Activity Data

The potency and selectivity of BMS-561392 have been quantified in various in vitro assays. The data below summarizes its inhibitory activity.

| Target | Assay Type | Value | Reference |

| TACE (ADAM17) | Enzyme Inhibition | IC50: 0.20 nM | [5] |

| Selectivity | Enzyme Inhibition | >100-fold over other MMPs | [5] |

Signaling Pathway Inhibition

BMS-561392 primarily interferes with the TNF-α signaling pathway by preventing the generation of its soluble, active form. The diagram below illustrates the canonical TNF-α signaling cascade and the point of inhibition by BMS-561392.

Caption: Inhibition of TNF-α signaling by BMS-561392.

Experimental Protocols

The characterization of BMS-561392 involved several key in vitro and in vivo experiments.

1. TACE Enzymatic Activity Assay

-

Objective: To determine the direct inhibitory effect of BMS-561392 on TACE enzyme activity.

-

Methodology: A fluorogenic assay is typically used.[6]

-

Reagents: Recombinant human TACE enzyme, a fluorogenic peptide substrate for TACE, assay buffer, and BMS-561392 at various concentrations.

-

Procedure:

-

The TACE enzyme is pre-incubated with varying concentrations of BMS-561392 in an appropriate assay buffer.

-

The fluorogenic substrate is added to initiate the enzymatic reaction. This substrate is a peptide containing a fluorophore and a quencher. When intact, the quencher suppresses the fluorescence.

-

Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

-

Fluorescence is monitored over time using a plate reader.

-

-

Data Analysis: The rate of increase in fluorescence is proportional to TACE activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cellular TNF-α Release Assay

-

Objective: To measure the ability of BMS-561392 to inhibit the release of TNF-α from cells.

-

Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on stimulated immune cells, such as RAW264.7 macrophages.[6]

-

Cell Culture: RAW264.7 cells are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are pre-treated with different concentrations of BMS-561392 for a specified period.

-

Inflammatory stimulation is induced using an agent like Lipopolysaccharide (LPS).[6]

-

After incubation, the cell culture supernatant is collected.

-

The concentration of soluble TNF-α in the supernatant is quantified using a standard sandwich ELISA kit.

-

-

Data Analysis: The amount of TNF-α detected is compared between treated and untreated samples to determine the dose-dependent inhibitory effect of the compound.

-

3. Western Blot for Signaling Proteins

-

Objective: To assess the impact of TACE inhibition on downstream signaling pathways.

-

Methodology: Western blotting is used to detect the phosphorylation status of key signaling proteins like IκB and ERK.[6]

-

Procedure:

-

Cells (e.g., RAW264.7) are treated as described in the cellular TNF-α release assay (stimulation with or without inhibitor).

-

After treatment, cell lysates are prepared.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-IκB, p-ERK) and total protein as a loading control.

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

-

-

Data Analysis: Band intensities are quantified to determine the relative change in protein phosphorylation upon treatment.[6]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Discovery and Developmental Saga of BMS-561392: A TACE Inhibitor's Journey

For Immediate Release

BRISTOL-MYERS SQUIBB, NEW BRUNSWICK, NJ – This technical guide provides an in-depth overview of the discovery, development, and history of BMS-561392, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. Developed by Bristol-Myers Squibb, this compound, also referred to as DPC-333, emerged as a promising therapeutic candidate for inflammatory diseases, progressing to Phase IIa clinical trials before its discontinuation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the preclinical and clinical data, experimental protocols, and the ultimate challenges that led to the cessation of its development.

Introduction: Targeting the "Sheddase" TACE

Tumor Necrosis Factor-α (TNF-α) is a key cytokine implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The soluble, active form of TNF-α is released from its membrane-bound precursor by the proteolytic action of TACE. The central role of TACE in mediating inflammation made it a compelling target for therapeutic intervention. BMS-561392 was designed as a small molecule inhibitor to specifically block the enzymatic activity of TACE, thereby reducing the levels of soluble TNF-α and mitigating the inflammatory cascade.

Preclinical Development: Potency, Selectivity, and In Vivo Efficacy

BMS-561392 demonstrated high potency and selectivity for TACE in in vitro assays. The preclinical data highlighted its potential as a viable drug candidate.

In Vitro Efficacy and Selectivity

BMS-561392 is a highly potent inhibitor of TACE with an IC50 value of 0.20 nM.[1] Its selectivity for TACE over other matrix metalloproteinases (MMPs) was a key feature of its design, with data indicating it is over 100-fold more selective for TACE.[1]

| Enzyme | IC50 (nM) |

| TACE (ADAM17) | 0.20 |

| MMP-1 (Collagenase-1) | >4949 |

| MMP-2 (Gelatinase-A) | 3333 |

| MMP-3 (Stromelysin-1) | 163 |

| MMP-8 (Collagenase-2) | 795 |

| MMP-9 (Gelatinase-B) | >2128 |

| MMP-13 (Collagenase-3) | 16083 |

Preclinical Pharmacokinetics

The compound exhibited favorable pharmacokinetic properties in animal models, supporting its potential for oral administration.

| Species | Oral Bioavailability (%) |

| Rat | Good (Specific value not cited) |

| Dog | 43 |

In Vivo Efficacy

In a murine model of inflammation, BMS-561392 effectively suppressed the production of TNF-α.

| Animal Model | Endpoint | ED50 |

| LPS-induced TNF-α production in mice | Suppression of TNF-α | 6 mg/kg |

Clinical Development: Promise and Setbacks

BMS-561392 progressed into clinical trials for the treatment of rheumatoid arthritis and was also investigated for inflammatory bowel disease.[2]

Phase I Clinical Trials

Details of the Phase I clinical trial design, including specific inclusion and exclusion criteria and dosing regimens, are not extensively available in the public domain. These trials would have primarily focused on assessing the safety, tolerability, and pharmacokinetic profile of BMS-561392 in healthy volunteers.

Phase IIa Clinical Trial in Rheumatoid Arthritis

A Phase IIa clinical trial was initiated by April 2001 to evaluate the efficacy and safety of BMS-561392 in patients with rheumatoid arthritis.[1][2] Specific details of the trial protocol, such as the number of patients, dosing schedules, and primary and secondary endpoints, are not publicly available.

Discontinuation of Development

Despite its promising preclinical profile and progression to Phase IIa trials, the development of BMS-561392 was ultimately halted. The primary reasons cited for its discontinuation were observations of hepatotoxicity (liver toxicity) and a lack of demonstrated efficacy in the clinical setting.[1]

Experimental Protocols

Chemical Synthesis of BMS-561392

The asymmetric synthesis of BMS-561392 has been described in detail in the chemical literature. A key step in the synthesis involves the diastereoselective α-amination of an enolate. A large-scale preparation of the compound has also been developed. For detailed experimental procedures, please refer to the publications by Magnus et al. (2010) in Organic Process Research & Development, 14, 159-167, and Savage et al. (2009) in Organic Process Research & Development, 13, 510-518.

TACE Inhibition Assay (General Protocol)

A common method for assessing TACE inhibition is a fluorometric assay.

Principle: A fluorogenic peptide substrate containing a sequence cleaved by TACE is used. The substrate is internally quenched. Upon cleavage by TACE, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant human TACE

-

Fluorogenic TACE substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., Tris-based buffer at physiological pH)

-

Test compound (BMS-561392) and controls

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Add assay buffer, TACE enzyme, and varying concentrations of the test inhibitor (or vehicle control) to the wells of a microplate.

-

Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Collagen-Induced Arthritis (CIA) in Mice (General Protocol)

The CIA model is a widely used preclinical model for rheumatoid arthritis.

Principle: Immunization of susceptible strains of mice with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to the development of arthritis, characterized by joint inflammation, swelling, and cartilage and bone destruction.

Materials:

-

Susceptible mouse strain (e.g., DBA/1)

-

Type II collagen (e.g., from chicken or bovine)

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

-

Test compound (BMS-561392)

-

Vehicle control

Procedure:

-

Primary Immunization (Day 0): Prepare an emulsion of type II collagen in CFA. Anesthetize the mice and inject the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Prepare an emulsion of type II collagen in IFA. Inject the emulsion intradermally at a different site near the base of the tail.

-

Treatment: Begin administration of BMS-561392 (or vehicle) at a predetermined dose and schedule, which can be prophylactic (starting before the onset of arthritis) or therapeutic (starting after the onset of clinical signs).

-

Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on the degree of erythema and swelling.

-

Histopathological Analysis: At the end of the study, sacrifice the animals and collect the joints for histological examination to assess inflammation, pannus formation, and cartilage and bone erosion.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of BMS-561392 and a typical workflow for its evaluation.

Caption: Mechanism of action of BMS-561392 in inhibiting TACE.

References

TACE Inhibition by BMS-561392 Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitor, BMS-561392 formate (B1220265). The document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation.

Introduction to TACE and its Inhibition

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a membrane-bound zinc metalloproteinase that plays a crucial role in the shedding of a wide variety of cell surface proteins. A primary function of TACE is the proteolytic processing of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, biologically active form. Dysregulation of TNF-α is implicated in a range of inflammatory and autoimmune diseases, making TACE a compelling therapeutic target.

BMS-561392, developed by Bristol-Myers Squibb, is a potent and selective inhibitor of TACE. By blocking the activity of this enzyme, BMS-561392 aims to reduce the levels of soluble TNF-α and other pro-inflammatory mediators, thereby mitigating the inflammatory cascade. This compound has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis.[1][2]

Mechanism of Action

BMS-561392 acts as a competitive inhibitor of TACE, binding to the active site of the enzyme and preventing it from cleaving its substrates. The molecule is designed to interact with the zinc ion essential for the catalytic activity of TACE.[3] Its high selectivity for TACE over other matrix metalloproteinases (MMPs) is a key feature, potentially reducing the risk of off-target effects.

Quantitative Data

The following tables summarize the available quantitative data for BMS-561392 formate, including its in vitro potency and selectivity.

Table 1: In Vitro Potency of BMS-561392 against TACE

| Parameter | Value | Cell/Assay Type | Reference |

| IC50 | 0.20 nM | In vitro enzyme assay | [4] |

| IC50 | 0.15 µM | Inhibition of TNFα secretion in CHO cells | [3] |

| IC50 | 4.47 µM | Inhibition of sAPPα secretion in CHO-APPwt cells | [3] |

| IC50 | 0.23 µM | Inhibition of sAPPα secretion in CHO-APPswe cells | [3] |

Table 2: Selectivity of a BMS-561392 Analog against various MMPs

| MMP Target | IC50 (nM) | Fold Selectivity vs. TACE (Whole Blood Assay IC50 = 0.02 nM) | Reference |

| MMP-1 (Interstitial Collagenase) | > 4,949 | > 247,450 | [5] |

| MMP-2 (Gelatinase A) | 3,333 | 166,650 | [5] |

| MMP-3 (Stromelysin-1) | 163 | 8,150 | [5] |

| MMP-8 (Neutrophil Collagenase) | 795 | 39,750 | [5] |

| MMP-9 (Gelatinase B) | > 2,128 | > 106,400 | [5] |

| MMP-13 (Collagenase 3) | 16,083 | 804,150 | [5] |

Table 3: Preclinical Pharmacokinetics of BMS-561392

| Species | Route of Administration | Bioavailability | Reference |

| Rat | Oral | Good | [5] |

| Dog | Oral | Good (43% for an analog) | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the TACE signaling pathway, the mechanism of its inhibition by BMS-561392, and a typical experimental workflow for evaluating TACE inhibitors.

Caption: TACE-mediated cleavage of pro-TNF-α and subsequent signaling.

Caption: Inhibition of TACE by BMS-561392 prevents TNF-α release.

Caption: Experimental workflow for the evaluation of a TACE inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BMS-561392.

In Vitro TACE Inhibition Assay (Fluorogenic Peptide Substrate)

This assay measures the direct inhibitory effect of a compound on TACE enzymatic activity.

Materials:

-

Recombinant human TACE

-

Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Arg-NH2)

-

Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

-

This compound (or other test compounds)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the compound in assay buffer.

-

In a 96-well plate, add 50 µL of the TACE enzyme solution to each well.

-

Add 50 µL of the diluted compound or vehicle control (assay buffer with DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 100 µL of the fluorogenic TACE substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

-

Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular TNF-α Secretion Assay (LPS-stimulated RAW 264.7 cells)

This assay assesses the ability of a compound to inhibit TACE-mediated TNF-α release from cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

TNF-α ELISA kit

-

24-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh DMEM.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production and release.[6]

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.

In Vivo Measurement of sAPPα and Aβ Levels

This protocol describes a general approach to assess the in vivo effects of a TACE inhibitor on the processing of Amyloid Precursor Protein (APP), another TACE substrate.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., Tg2576)

-

This compound

-

Vehicle for in vivo administration

-

Brain homogenization buffer

-

ELISA kits for sAPPα and Aβ40/42

Procedure:

-

Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage).

-

At a specified time point after administration, euthanize the mice and harvest the brains.

-

Homogenize the brain tissue in an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates to separate the soluble and insoluble fractions.

-

Measure the levels of sAPPα in the soluble fraction using a specific ELISA kit.

-

Measure the levels of Aβ40 and Aβ42 in the appropriate fractions (soluble and/or insoluble after formic acid extraction) using specific ELISA kits.[7]

-

Compare the levels of sAPPα and Aβ in the treated group to the vehicle-treated control group to determine the effect of TACE inhibition on APP processing.

Conclusion

This compound is a potent and selective inhibitor of TACE that has demonstrated efficacy in preclinical models of inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on TACE inhibitors and their therapeutic applications. The methodologies outlined can be adapted for the evaluation of other TACE inhibitors and for further investigation into the role of TACE in various physiological and pathological processes. While BMS-561392's clinical development for rheumatoid arthritis did not lead to a marketed product, the compound remains a valuable tool for understanding the biology of TACE and its potential as a therapeutic target.

References

- 1. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

BMS-561392: A Technical Guide for Neurodegenerative Disease Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-561392, also known as DPC 333, is a potent and highly selective inhibitor of the Tumor Necrosis Factor-α Converting Enzyme (TACE), also referred to as ADAM17.[1][2][3] Initially developed by Bristol-Myers Squibb for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, its mechanism of action has garnered significant interest within the neurodegenerative disease research community, particularly in the context of Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of BMS-561392, focusing on its core mechanism, relevant experimental data, and protocols to facilitate its application in neurodegenerative disease research.

Core Mechanism of Action: TACE Inhibition and APP Processing

The primary mechanism of action of BMS-561392 is the inhibition of TACE, a member of the 'a disintegrin and metalloproteinase' (ADAM) family of enzymes. TACE is a sheddase responsible for the proteolytic cleavage of the extracellular domains of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α and the Amyloid Precursor Protein (APP).

In the context of Alzheimer's disease, the processing of APP is a critical event. APP can be cleaved by two competing pathways: the amyloidogenic pathway, initiated by β-secretase (BACE1), which leads to the generation of amyloid-β (Aβ) peptides that form pathogenic plaques, and the non-amyloidogenic pathway, initiated by α-secretase. TACE is the primary α-secretase in the brain. Cleavage of APP by TACE within the Aβ domain precludes the formation of Aβ and produces a soluble neuroprotective fragment known as sAPPα.

A key concern with TACE inhibition in Alzheimer's disease research has been the potential for shunting APP processing towards the amyloidogenic BACE1 pathway, thereby increasing Aβ production. However, studies with BMS-561392 have indicated that this may not be the case under normal physiological conditions. Research has shown that while BMS-561392 effectively reduces the secretion of sAPPα, it does not lead to a corresponding increase in Aβ production.[2] This suggests a lack of direct competition between TACE and BACE1 for the APP substrate in their respective cellular compartments.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of BMS-561392.

| Parameter | Value | Cell Line/System | Reference |

| TACE Inhibition (IC50) | 0.20 nM | In vitro assay | [4] |

| Selectivity over other MMPs | >100-fold | In vitro assays | [4] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols that have been used to characterize the effects of BMS-561392.

In Vitro Inhibition of TACE Activity

-

Objective: To determine the dose-dependent inhibitory effect of BMS-561392 on TACE-mediated cleavage of pro-TNFα and APP.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human APP695wt and pro-TNFα.

-

Methodology:

-

Plate CHO cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of BMS-561392 or a vehicle control for 24 hours. A broad-spectrum metalloproteinase inhibitor like TAPI-I can be used as a comparator.

-

Collect the conditioned media.

-

Measure the levels of soluble TNFα and sAPPα in the media using specific ELISAs.

-

Analyze the dose-response curve to determine the IC50 value.

-

In Vivo Assessment of APP Processing in a Mouse Model

-

Objective: To evaluate the effect of BMS-561392 on APP processing and Aβ levels in the brain.

-

Animal Model: Tg2576 transgenic mice, which overexpress a mutant form of human APP. Wild-type mice serve as controls.

-

Methodology:

-

Implant osmotic mini-pumps for continuous intracerebroventricular (ICV) infusion of BMS-561392 or vehicle control.

-

Infuse the compound directly into the brain to bypass the blood-brain barrier, which BMS-561392 does not readily cross.[2]

-

After the infusion period, sacrifice the animals and harvest the brain tissue (e.g., hippocampus and cortex).

-

Prepare brain lysates and measure the levels of sAPPα and Aβ peptides (Aβ40 and Aβ42) using specific ELISAs.

-

Visualizing Pathways and Workflows

Signaling Pathway: APP Processing

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow: In Vivo Mouse Study

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The TACE/ADAM17 Inhibitor BMS-561392 Formate: A Technical Guide for Preclinical Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-561392, a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as A disintegrin and metalloproteinase 17 (ADAM17), presents a compelling, albeit underexplored, therapeutic candidate in oncology.[1][2] While primarily investigated in inflammatory conditions, the critical role of TACE/ADAM17 in cleaving and activating a host of substrates pivotal to cancer progression—including ligands for the Epidermal Growth Factor Receptor (EGFR) and Notch receptors—positions BMS-561392 as a molecule of significant interest for cancer research.[3][4][5][6][7] Overexpression of ADAM17 is a common feature in a variety of cancers, including breast, lung, colon, and pancreatic cancer, and is often associated with aggressive phenotypes and poor prognosis.[3]

This technical guide synthesizes the available information on TACE/ADAM17 inhibition and provides a framework for the investigation of BMS-561392 formate (B1220265) in cancer cell line studies. Due to a lack of specific published data on BMS-561392 in cancer cell lines, this document outlines hypothesized experimental designs and expected outcomes based on the known functions of its target.

Core Concept: The Rationale for Targeting TACE/ADAM17 in Cancer

TACE/ADAM17 is a cell surface sheddase responsible for the proteolytic release of the extracellular domains of numerous transmembrane proteins. This shedding event can either activate or inactivate signaling pathways crucial for cancer cell proliferation, survival, and migration.

Key Substrates and Signaling Pathways in Cancer:

-

EGFR Ligands: TACE/ADAM17 is the primary sheddase for several EGFR ligands, including Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), and Epiregulin (EREG).[3][5] The release of these ligands leads to the autocrine or paracrine activation of the EGFR signaling cascade, a well-established driver of tumorigenesis. Inhibition of TACE/ADAM17 is therefore expected to attenuate EGFR signaling.[1][8]

-

Notch Signaling: The Notch signaling pathway, which regulates cell fate decisions, proliferation, and apoptosis, is also modulated by TACE/ADAM17.[4][7] TACE/ADAM17 can mediate the cleavage of Notch receptors, a critical step in their activation. Dysregulation of Notch signaling is implicated in various hematological and solid tumors.[7][9]

-

TNF-α Signaling: As its name suggests, TACE is responsible for the cleavage of membrane-bound pro-TNF-α to its soluble, active form.[2][10] TNF-α has a complex, often pro-tumorigenic role in the tumor microenvironment, promoting inflammation, angiogenesis, and metastasis.[10][11][12]

By inhibiting TACE/ADAM17, BMS-561392 has the potential to simultaneously disrupt multiple oncogenic signaling pathways.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical IC50 values for BMS-561392 formate in a panel of cancer cell lines, categorized by their known signaling dependencies. These values are for illustrative purposes to guide experimental design.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Signaling Dependency | Predicted IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | EGFR | 1 - 10 |

| MDA-MB-231 | Triple-Negative Breast Cancer | EGFR | 0.5 - 5 |

| HT-29 | Colorectal Cancer | EGFR / TNF-α | 2 - 15 |

| Panc-1 | Pancreatic Cancer | EGFR / Notch | 5 - 25 |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Notch | 0.1 - 2 |

Table 2: Predicted Effects of this compound on Cellular Processes

| Assay | Cancer Cell Line | Predicted Outcome |

| Cell Viability (72h) | A549 | Decrease |

| Apoptosis (48h) | HT-29 | Increase |

| G1 Cell Cycle Arrest (24h) | MDA-MB-231 | Increase |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., A549, MDA-MB-231)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Replace the medium in the wells with the drug dilutions. Include vehicle control (DMSO) and no-treatment control wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.

-

Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways

Caption: Mechanism of Action of BMS-561392 via TACE/ADAM17 Inhibition.

Experimental Workflow

Caption: Workflow for Evaluating BMS-561392 in Cancer Cell Lines.

Conclusion and Future Directions

The inhibition of TACE/ADAM17 by this compound represents a rational and promising strategy for cancer therapy. The disruption of key signaling pathways such as EGFR, Notch, and TNF-α provides a strong mechanistic basis for its potential anti-proliferative and pro-apoptotic effects. The experimental framework provided in this guide offers a comprehensive approach to validating these hypotheses in various cancer cell line models. Future in vivo studies using xenograft models will be crucial to translate these in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system. Furthermore, exploring synergistic combinations with existing targeted therapies, such as direct EGFR inhibitors, could unlock even greater therapeutic efficacy.

References

- 1. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Natural products target programmed cell death signaling mechanisms to treat colorectal cancer [frontiersin.org]

- 3. A Bispecific Inhibitor of the EGFR/ADAM17 Axis Decreases Cell Proliferation and Migration of EGFR-Dependent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]

- 5. The ADAM17-amphiregulin-EGFR axis in mammary development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Bispecific Inhibitor of the EGFR/ADAM17 Axis Decreases Cell Proliferation and Migration of EGFR-Dependent Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NOTCH signaling by gamma secretase inhibitor engages the RB pathway and elicits cell cycle exit in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gut microbiota-derived formate exacerbates pulmonary metastasis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Leukemia Effects of Notch-Mediated Inhibition of Oncogenic PLK1 in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formate promotes invasion and metastasis in reliance on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ALDH1L2 regulation of formate, formyl-methionine, and ROS controls cancer cell migration and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-561392 Formate In Vitro Assay

These application notes provide detailed protocols for the in vitro evaluation of BMS-561392 formate (B1220265), a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17.[1][2][3] The provided methodologies are intended for researchers, scientists, and drug development professionals investigating the activity of TACE inhibitors.

Introduction

BMS-561392 is a small molecule inhibitor of TACE, a metalloproteinase responsible for the cleavage of the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[1][2][4] Overproduction of soluble TNF-α is implicated in various inflammatory diseases, making TACE an attractive therapeutic target.[2][5] BMS-561392 has been investigated for its potential in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.[3][5] The following protocols describe an enzymatic assay to determine the direct inhibitory activity of BMS-561392 on TACE and a cell-based assay to assess its efficacy in a more physiologically relevant context.

Data Presentation

Table 1: In Vitro Activity of BMS-561392

| Assay Type | System | Parameter | Value | Reference |

| Enzymatic Assay | Isolated TACE enzyme | IC50 | 0.20 nM | [5] |

| Cell-Based Assay | Chinese Hamster Ovary (CHO) cells expressing pro-TNFα | IC50 (TNFα secretion) | ~10 nM | [6] |

| Cell-Based Assay | Murine Macrophage RAW 264.7 cells (LPS-stimulated) | Inhibition of TNF-α | Significant | [4] |

Experimental Protocols

TACE/ADAM17 Enzymatic Inhibition Assay

This protocol outlines a fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of BMS-561392 against purified human TACE. The assay measures the cleavage of a fluorogenic peptide substrate.

Materials:

-

Recombinant human TACE (ADAM17)

-

Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

-

Assay Buffer: 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35

-

BMS-561392 formate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute the compound series in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Reaction: a. To each well of a 96-well plate, add 50 µL of Assay Buffer. b. Add 2 µL of the diluted this compound or DMSO (for vehicle control). c. Add 20 µL of recombinant human TACE solution (final concentration ~0.5 nM) to all wells except the blank. d. Incubate at room temperature for 15 minutes. e. Initiate the reaction by adding 20 µL of the fluorogenic TACE substrate (final concentration ~10 µM).

-

Measurement: Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C using a microplate reader.

-

Data Analysis: a. Subtract the background fluorescence from the blank wells. b. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). c. Calculate the percent inhibition for each concentration of BMS-561392 relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based TNF-α Release Assay

This protocol measures the ability of BMS-561392 to inhibit the release of TNF-α from stimulated cells. Lipopolysaccharide (LPS) is used to induce TNF-α production in RAW 264.7 murine macrophage cells.[4]

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well in complete DMEM and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the medium from the cells and replace it with fresh medium containing the desired concentrations of BMS-561392 or vehicle (DMSO). c. Pre-incubate the cells with the compound for 1 hour.

-

Cell Stimulation: a. Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. b. Incubate for 4-6 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant, which contains the secreted TNF-α.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[4]

-

Data Analysis: a. Create a standard curve from the TNF-α standards provided in the ELISA kit. b. Determine the concentration of TNF-α in each sample from the standard curve. c. Calculate the percent inhibition of TNF-α release for each concentration of BMS-561392 relative to the LPS-stimulated vehicle control. d. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for Cell-Based Assay of BMS-561392, a TACE Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-561392, also known as DPC 333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] TACE is a member of the a disintegrin and metalloproteinase (ADAM) family of enzymes and plays a crucial role in the ectodomain shedding of various cell surface proteins, including the Amyloid Precursor Protein (APP).[4][5] In the context of Alzheimer's disease research, the processing of APP is of central interest. APP can be cleaved by two competing pathways: the α-secretase pathway and the β-secretase pathway. Cleavage by α-secretase (primarily TACE) within the amyloid-beta (Aβ) domain precludes the formation of amyloidogenic Aβ peptides and produces a soluble fragment known as sAPPα.[4][6] Conversely, cleavage by β-secretase followed by γ-secretase results in the generation of Aβ peptides, such as Aβ40 and Aβ42, which are central to the amyloid hypothesis of Alzheimer's disease.

This document provides a detailed guide for a cell-based assay to characterize the activity of BMS-561392. The primary focus of this assay is to measure the compound's ability to inhibit TACE-mediated cleavage of APP, leading to a reduction in sAPPα secretion, and to assess the subsequent effects on Aβ production.

Mechanism of Action

BMS-561392 selectively inhibits the enzymatic activity of TACE.[1][4] By inhibiting TACE, BMS-561392 blocks the α-secretase cleavage of APP. This inhibition leads to a dose-dependent reduction in the secretion of the neuroprotective sAPPα fragment.[4][7] A key finding from studies with BMS-561392 is that under normal conditions, the inhibition of the α-secretase pathway does not result in a compensatory increase in the β-secretase pathway, meaning that levels of Aβ40 and Aβ42 do not significantly increase.[4][8] This suggests that TACE and BACE (β-site APP cleaving enzyme) may not directly compete for the APP substrate in the same cellular compartment under baseline conditions.[4]

Signaling Pathway of APP Processing

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Protocols

This section details the protocol for a cell-based assay to evaluate the effect of BMS-561392 on APP processing. The protocol is adapted from methodologies described in the literature.[4]

Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human wild-type APP (CHO-APPwt).

-

Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain APP expression.

-

Compound: BMS-561392 (stock solution prepared in DMSO).

-

Control Inhibitor (optional): A broad-spectrum metalloproteinase inhibitor like TAPI-I for comparison.[4]

-

Reagents for Analysis:

-

sAPPα ELISA kit

-

Aβ40 and Aβ42 ELISA kits

-

BCA Protein Assay Kit

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies for Western Blotting (optional): anti-sAPPα, anti-Aβ, anti-full-length APP, anti-tubulin (loading control).

-

Experimental Workflow Diagram

Caption: Workflow for the BMS-561392 cell-based assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture CHO-APPwt cells to ~80-90% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into 24-well or 96-well plates at a density that will result in ~90% confluency after 48 hours.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of BMS-561392 in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include a vehicle-only control (DMSO).

-

After 24 hours of cell attachment, carefully aspirate the old medium.

-

Add the medium containing the different concentrations of BMS-561392 or vehicle control to the respective wells.

-

Incubate the plates for another 24 hours at 37°C in a humidified 5% CO₂ incubator.[4]

-

-

Sample Collection:

-

After the 24-hour treatment period, carefully collect the conditioned media from each well and transfer to labeled tubes.

-

Centrifuge the media at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris.

-

Transfer the supernatant (conditioned media) to fresh tubes and store at -80°C until analysis.

-

Wash the remaining cell monolayer with ice-cold PBS.

-

Add an appropriate volume of lysis buffer to each well to prepare cell lysates. Scrape the cells and collect the lysate.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant (cell lysate) and store at -80°C.

-

-

Sample Analysis:

-

sAPPα and Aβ Quantification (ELISA):

-

Thaw the conditioned media samples on ice.

-

Follow the manufacturer's instructions for the respective sAPPα, Aβ40, and Aβ42 ELISA kits to quantify the concentration of these analytes in the conditioned media.

-

-

Protein Quantification (BCA Assay):

-

Thaw the cell lysate samples.

-

Use a BCA protein assay kit to determine the total protein concentration in each cell lysate. This will be used to normalize the ELISA data for any variations in cell number.

-

-

Western Blotting (Optional):

-

Cell lysates can be used to analyze the levels of full-length APP and housekeeping proteins (e.g., tubulin) to ensure that the compound treatment did not affect overall protein expression or cell viability.

-

-

Data Presentation and Interpretation

The quantitative data obtained from the ELISA assays should be normalized to the total protein concentration from the corresponding cell lysates.

Table 1: Effect of BMS-561392 on sAPPα Secretion

| BMS-561392 Concentration | Normalized sAPPα Level (pg/mg protein) | % Inhibition of sAPPα Secretion |

| Vehicle (0 nM) | Value | 0% |

| Concentration 1 | Value | Value |

| Concentration 2 | Value | Value |

| Concentration 3 | Value | Value |

| Concentration 4 | Value | Value |

Data should be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Effect of BMS-561392 on Aβ40 and Aβ42 Secretion

| BMS-561392 Concentration | Normalized Aβ40 Level (pg/mg protein) | Normalized Aβ42 Level (pg/mg protein) |

| Vehicle (0 nM) | Value | Value |

| Concentration 1 | Value | Value |

| Concentration 2 | Value | Value |

| Concentration 3 | Value | Value |

| Concentration 4 | Value | Value |

Data should be presented as mean ± standard deviation from at least three independent experiments.

Expected Results:

-

BMS-561392 is expected to cause a dose-dependent decrease in the levels of secreted sAPPα.[4][7]

-

Under normal cell culture conditions, BMS-561392 is not expected to cause a significant change in the levels of secreted Aβ40 and Aβ42.[4][8]

By following this guide, researchers can effectively perform a cell-based assay to characterize the inhibitory activity of BMS-561392 on TACE and its subsequent effects on APP processing. This information is valuable for understanding the compound's mechanism of action and its potential therapeutic implications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo | Journal of Neuroscience [jneurosci.org]

- 8. jneurosci.org [jneurosci.org]

Application Notes and Protocols for the Use of BMS-561392 Formate in RAW 264.7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-561392, also known as DPC-333, is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also identified as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key enzyme responsible for the proteolytic processing and release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), from its membrane-bound precursor.[3][4] Overproduction of TNF-α is implicated in the pathogenesis of numerous inflammatory diseases. The formate (B1220265) salt of BMS-561392 is a commonly used formulation for in vitro studies.

The RAW 264.7 macrophage cell line, derived from a murine tumor, is a widely utilized in vitro model to study inflammation, immune responses, and the effects of anti-inflammatory agents.[5] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including TNF-α, interleukin-6 (IL-6), and nitric oxide (NO).[6][7][8] This makes them an ideal system for evaluating the efficacy and mechanism of action of TACE inhibitors like BMS-561392 formate.

These application notes provide detailed protocols for the use of this compound in RAW 264.7 cells, including cell culture, experimental procedures, and data analysis. The provided information is intended to guide researchers in designing and executing experiments to investigate the anti-inflammatory properties of this compound.

Data Presentation

The following tables summarize the quantitative effects of BMS-561392 on key inflammatory markers in RAW 264.7 cells.

Table 1: Effect of BMS-561392 on NF-κB and MAPK Signaling in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | Inhibition of p-NF-κB (p65) Phosphorylation | Inhibition of p-ERK1/2 Phosphorylation |

| 1 | ~25% | Not significant |

| 10 | ~50% | ~30% |

| 100 | >75% | ~60% |

Data is estimated based on graphical representations from published studies. Actual values may vary depending on experimental conditions.

Table 2: Expected Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Analyte | Expected Effect of this compound | Typical Assay |

| TNF-α (secreted) | Dose-dependent inhibition | ELISA |

| IL-6 (secreted) | Dose-dependent inhibition | ELISA |

| Nitric Oxide (NO) | Dose-dependent inhibition | Griess Assay |

| iNOS expression | Dose-dependent inhibition | Western Blot, qRT-PCR |

| COX-2 expression | Dose-dependent inhibition | Western Blot, qRT-PCR |

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Cells

The RAW 264.7 cell line is an adherent culture.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]

-

Subculturing: When cells reach 80-90% confluency, detach them by gentle scraping. Do not allow the cells to become fully confluent. Subculture at a ratio of 1:3 to 1:6 every 2-3 days.

Preparation of this compound Stock and Working Solutions

This compound is soluble in Dimethyl Sulfoxide (DMSO).

-

Stock Solution (10 mM):

-

Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound is 522.59 g/mol .

-

Dissolve the calculated amount of powder in the appropriate volume of sterile DMSO.

-

Vortex until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).

-

It is crucial to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control (typically ≤ 0.5%).[9]

-

Cell Viability Assay (MTT or XTT Assay)

It is essential to determine the non-toxic concentration range of this compound on RAW 264.7 cells before proceeding with functional assays.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[10]

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 24 hours).

-

Perform the MTT or XTT assay according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

LPS Stimulation and this compound Treatment

This protocol is for investigating the inhibitory effect of this compound on the inflammatory response in RAW 264.7 cells.

-

Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (from E. coli O111:B4 is commonly used) at a final concentration of 100 ng/mL to 1 µg/mL.[6][8]

-

Incubate the cells for the desired time period depending on the endpoint being measured:

-

Measurement of Pro-inflammatory Mediators

-

TNF-α and IL-6 ELISA:

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatants.

-

Perform the Griess assay according to standard protocols to measure the accumulation of nitrite, a stable product of NO.[8]

-

Western Blot Analysis for Signaling Pathways

This protocol allows for the investigation of the effect of this compound on key inflammatory signaling pathways.

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB (p65), ERK, JNK, and p38 MAPK.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

TACE/ADAM17 Enzymatic Activity Assay

This assay can be used to directly measure the inhibitory effect of this compound on TACE activity in RAW 264.7 cell lysates.

-

Procedure:

-

Prepare cell lysates from RAW 264.7 cells.

-